Dimethoxy ethanol
CAS No.: 58982-50-6
Cat. No.: VC14072785
Molecular Formula: C4H10O3
Molecular Weight: 106.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58982-50-6 |
|---|---|
| Molecular Formula | C4H10O3 |
| Molecular Weight | 106.12 g/mol |
| IUPAC Name | 1,1-dimethoxyethanol |
| Standard InChI | InChI=1S/C4H10O3/c1-4(5,6-2)7-3/h5H,1-3H3 |
| Standard InChI Key | ABFQGXBZQWZNKI-UHFFFAOYSA-N |
| Canonical SMILES | CC(O)(OC)OC |
Introduction
Chemical Structure and Functional Properties
Molecular Architecture
Dimethoxy ethanol (systematic name: 2-(2,2-dimethoxyethoxy)ethanol) features a linear chain with two methoxy (-OCH₃) groups and a terminal hydroxyl (-OH) group. This arrangement confers amphiphilic properties, enabling interactions with both polar and nonpolar substrates. The ether linkages enhance solubility in organic solvents, while the hydroxyl group facilitates hydrogen bonding, making the compound miscible in aqueous systems.
Synthesis Methodologies
Conventional Etherification Approach
The most cited method involves reacting dimethylamine with ethylene oxide under mild conditions (110–120°C), yielding dimethoxy ethanol in a single step. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Temperature | 110–120°C | |
| Yield | Not specified |
This route benefits from simplicity but faces criticism for moderate purity and byproduct formation.
Patent-Based Multi-Step Synthesis
A 2020 patent (CN112375004A) outlines a three-step process starting with ethylene glycol and bromoacetaldehyde dimethyl acetal :
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Etherification: Ethylene glycol reacts with bromoacetaldehyde dimethyl acetal in the presence of KOH (≤40°C), yielding an intermediate (83% yield) .
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Acylation: Methanesulfonyl chloride introduces a leaving group, achieving 87% yield .
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Amination: Ammonia displaces the mesyl group under pressure, finalizing the product .
Comparative Synthesis Data
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Etherification | KOH, bromoacetaldehyde | ≤40°C | 83% | |
| Acylation | Methanesulfonyl chloride | Room temp | 87% | |
| Amination | NH₃ (aq) | High pressure | Not specified |
This method improves purity but requires specialized equipment for high-pressure amination .
Industrial and Biochemical Applications
Solvent Systems
Dimethoxy ethanol’s dual solubility profile makes it effective in:
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Paint Strippers: Dissolves nitrocellulose and epoxy resins without corroding substrates.
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Electrolyte Formulations: Enhances ionic conductivity in lithium-ion batteries when blended with carbonates.
Polymer Synthesis
The hydroxyl group participates in polycondensation reactions, forming polyethers used in:
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Flexible Coatings: Adjustable chain length modulates glass transition temperatures.
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Drug Delivery Matrices: Biocompatible polymers enable controlled release kinetics.
Biochemical Interactions
Mechanistic Insights and Reactivity
Nucleophilic Reactions
The hydroxyl group acts as a weak nucleophile, participating in Williamson ether synthesis and esterifications. For example, reaction with acyl chlorides produces esters under basic conditions:
Acid-Catalyzed Transformations
In acidic media, the ether oxygen may protonate, facilitating cleavage reactions. This property is exploited in depolymerization processes for recycling polyether wastes.
Future Research Directions
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